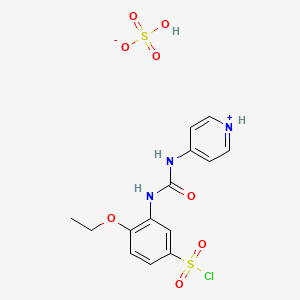

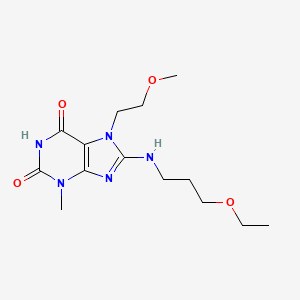

![molecular formula C18H17N5O B2505761 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415511-69-0](/img/structure/B2505761.png)

6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of similar compounds, which can offer insights into the behavior and potential uses of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of versatile intermediates. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile building block for creating trifluoromethylated N-heterocycles . Similarly, a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles is achieved through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes . These methods suggest that the compound of interest could potentially be synthesized through similar multi-component reactions, utilizing specific intermediates and catalysts to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif was conducted, which included spectral and structural properties analysis using FT-IR, NMR, docking, and DFT methods . This approach could be applied to the compound of interest to determine its molecular structure and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds show a range of possibilities. The reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were investigated, indicating that the compound can participate in further chemical transformations . Additionally, the formation of cyclopropanecarbonitrile derivatives as competing reactions during the synthesis of dihydrofuran carbonitriles suggests that the compound of interest may also undergo similar competing reactions, which would need to be controlled for a successful synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and computational methods. For instance, the optimized structure, vibrational, and NMR spectra of a pyran derivative were in good agreement with experimental data, suggesting that similar methods could be used to explore the properties of the compound of interest . The synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles also provides information on the reactivity of such compounds with alcohols in the presence of an acid catalyst . This information could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been used in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, revealing new routes to benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s (Mekheimer, Mohamed, & Sadek, 1997).

- Structural investigations of similar compounds, like 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, have been conducted using X-ray diffraction analysis (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Corrosion Inhibition Studies

- Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on metals in acidic environments, showing significant inhibition activity (Sudheer & Quraishi, 2015).

Pharmaceutical Research

- Novel pyridine derivatives have shown promise in antimicrobial and antioxidant activities, with applications in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

- Compounds like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles have been studied for their potential in treating cancer and bacterial infections (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Materials Science and Electronics

- Pyridine derivatives are explored for their thermal, structural, optical, and diode characteristics, showing potential in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Catalysis and Chemical Reactions

- These compounds are involved in multicomponent syntheses, catalyzed by ionic liquids, demonstrating efficient synthetic routes in chemistry (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s activity.

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that contain a pyrrolidine ring are involved in modulating enzyme activity, receptor signaling, or ion channel function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, stereochemistry, and physicochemical properties . The presence of the pyrrolidine ring might influence these properties, but specific details would require experimental data.

Eigenschaften

IUPAC Name |

6-[5-(pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c19-7-13-4-5-17(21-8-13)22-9-14-11-23(12-15(14)10-22)18(24)16-3-1-2-6-20-16/h1-6,8,14-15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISXJIGVHFYSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

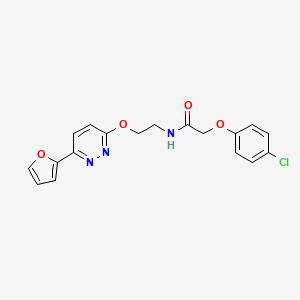

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

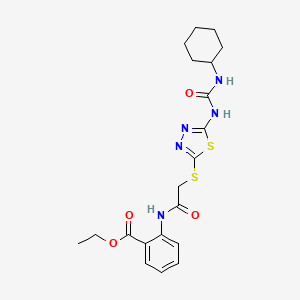

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)